

In-depth Technical Guide: 5-(4-Methoxyphenyl)pyridin-3-ol

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3226828

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Notice: Comprehensive experimental data regarding the chemical properties, synthesis, and biological activity of the specific compound **5-(4-Methoxyphenyl)pyridin-3-ol** is not readily available in reviewed scientific literature and chemical databases. Extensive searches for this particular molecule did not yield specific experimental protocols, quantitative physical and chemical properties, or detailed biological activity studies.

This guide, therefore, addresses the chemical properties of a closely related structural analog, 3-(4-Methoxyphenyl)pyridine, to provide relevant context. It is crucial to note that the absence of the 3-hydroxyl group on the pyridine ring in this analog will significantly alter its chemical and biological properties, including but not limited to its acidity, hydrogen bonding capabilities, solubility, and receptor-binding interactions.

Technical Data for 3-(4-Methoxyphenyl)pyridine

This section provides a summary of the available computed data for 3-(4-Methoxyphenyl)pyridine, a structural analog of the requested compound.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-(4-Methoxyphenyl)pyridine. These values are predicted and have not been experimentally verified.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[1]
Monoisotopic Mass	185.084063974 Da	[1]
Topological Polar Surface Area	22.1 Å ²	[1]
Complexity	164	[1]
XLogP3-AA	2.4	[1]

Nomenclature

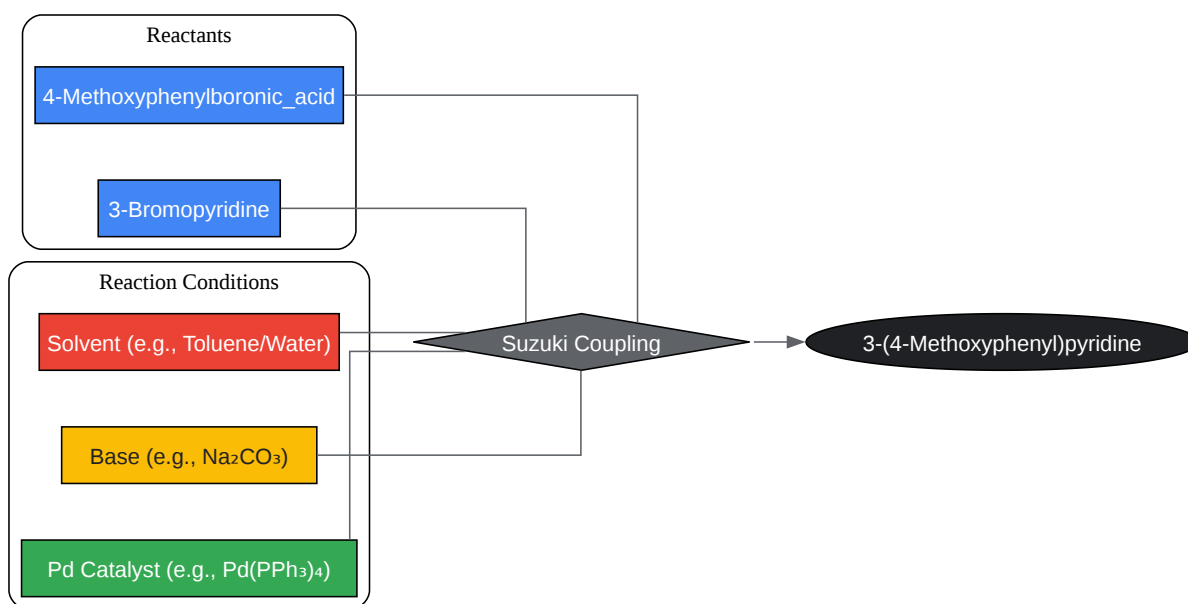
- IUPAC Name: 3-(4-methoxyphenyl)pyridine[1]
- CAS Number: 5958-02-1[1]
- ChEMBL ID: ChEMBL33969[1]
- SMILES: COC1=CC=C(C=C1)C2=CN=CC=C2[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, **5-(4-Methoxyphenyl)pyridin-3-ol**, are not available in the public domain.

For the related compound, 3-(4-Methoxyphenyl)pyridine, its synthesis would typically be approached through standard cross-coupling reactions, such as a Suzuki coupling between a pyridine-3-boronic acid derivative and 4-bromoanisole, or a Negishi coupling. A generalized workflow for a Suzuki coupling is presented below.

Illustrative Synthetic Workflow (Suzuki Coupling)



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Caption: A generalized workflow for the synthesis of 3-(4-Methoxyphenyl)pyridine via a Suzuki coupling reaction.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for **5-(4-Methoxyphenyl)pyridin-3-ol**. The introduction of a hydroxyl group at the 3-position of the pyridine ring could potentially confer a range of biological activities, including but not limited to kinase inhibition or antioxidant properties, but this remains speculative without experimental evidence.

Conclusion

The requested in-depth technical guide on "5-(4-Methoxyphenyl)pyridin-3-ol" cannot be provided due to a lack of available scientific data for this specific compound. The provided information on the structural analog, 3-(4-Methoxyphenyl)pyridine, offers some insight into the basic physicochemical properties of a related scaffold but should not be extrapolated to predict the properties of the target molecule. Further research and publication are required to elucidate the chemical and biological characteristics of 5-(4-Methoxyphenyl)pyridin-3-ol.

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References

- 1. 3-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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